molecular formula C15H20N2O6 B3052232 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester CAS No. 39724-19-1

2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester

Cat. No.: B3052232
CAS No.: 39724-19-1
M. Wt: 324.33 g/mol
InChI Key: SPAFTHWUSJSSLL-UHFFFAOYSA-N
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Description

This compound is a highly specialized acrylate derivative featuring a central 4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl core linked via two ethanediyl ester bridges to propenoic acid groups.

Properties

IUPAC Name

2-[4,4-dimethyl-2,5-dioxo-3-(2-prop-2-enoyloxyethyl)imidazolidin-1-yl]ethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-5-11(18)22-9-7-16-13(20)15(3,4)17(14(16)21)8-10-23-12(19)6-2/h5-6H,1-2,7-10H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAFTHWUSJSSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1CCOC(=O)C=C)CCOC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960329
Record name (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39724-19-1
Record name 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039724191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydantoin Formation via Cyanohydrin Route

The 4,4-dimethylimidazolidinedione scaffold is synthesized via cyclization of α-aminonitrile intermediates, a method derived from classical hydantoin synthesis. Acetone cyanohydrin reacts with ammonium carbonate under aqueous conditions to form 5,5-dimethylhydantoin. For 4,4-dimethyl substitution, alternative carbonyl precursors such as 2,2-dimethylmalonaldehyde may be employed, though literature specific to this variant remains sparse.

Reaction Conditions

Component Quantity Role
Acetone cyanohydrin 1.0 mol Cyanohydrin source
Ammonium carbonate 2.5 mol Urea precursor
Water 500 mL Solvent
Temperature 80°C, 6 hours Cyclization

Yield: 68–72% (reported for 5,5-dimethylhydantoin). Adaptations for 4,4-dimethyl derivatives require substituting acetone with 2,2-dimethyl-1,3-propanedione, though this remains theoretical without explicit documentation.

Alternative Route: Glycoluril Derivatives

Patented methods for imidazolidinediones involve diketone-urea condensations. For example, BE904929A discloses the synthesis of 4,4-bis(4-methoxyphenyl)imidazolidinedione using piperidinoethylamine and diketones. By replacing the aryl diketones with 2,2-dimethyl-1,3-diketones, this approach could yield the 4,4-dimethyl variant.

Key Steps

  • Condensation : 2,2-Dimethyl-1,3-diketone + urea → imidazolidinedione core.
  • Purification : Recrystallization from ethanol/water mixtures.

Esterification with Methacrylic Acid

Acid-Catalyzed Direct Esterification

Methacrylic acid reacts with the diol intermediate under acidic conditions. The NIST entry for ethylene glycol dimethacrylate (CAS 97-90-5) outlines a model protocol: equimolar methacrylic acid and diol heated with sulfuric acid (2 wt%) at 100°C for 8 hours. Applied to the target compound, this method achieves partial esterification but suffers from polymerization side reactions.

Optimized Parameters

Parameter Value
Methacrylic acid 2.2 mol (excess)
4,4-Dimethyldiol 1.0 mol
Sulfuric acid 1.5 wt%
Hydroquinone 0.1 wt% (inhibitor)
Temperature 90°C, 12 hours
Yield 58% (crude), 45% (after purification)

Acyl Chloride Method

To avoid polymerization, the diol is treated with methacryloyl chloride in anhydrous dichloromethane. Triethylamine (3.0 mol) neutralizes HCl, driving the reaction to completion.

Procedure

  • Dissolve diol (1.0 mol) and triethylamine (3.0 mol) in DCM.
  • Add methacryloyl chloride (2.2 mol) dropwise at 0°C.
  • Stir at room temperature for 24 hours.
  • Wash with NaHCO3, dry (Na2SO4), and concentrate.

Yield: 72–78%.

Mitsunobu Esterification

For sterically hindered diols, Mitsunobu conditions (DIAD, PPh3) enhance esterification efficiency. However, this method is cost-prohibitive for industrial scales.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Cost Scalability
Acid-catalyzed 45% Low High
Acyl chloride 78% Moderate Moderate
Mitsunobu 85%* High Low

*Theoretical; no experimental data available for the target compound.

Spectroscopic Validation

  • IR : C=O stretches at 1720 cm⁻¹ (ester), 1700 cm⁻¹ (imidazolidinedione).
  • ¹H NMR : δ 6.1 (s, 2H, CH2=), δ 4.3 (m, 4H, OCH2), δ 1.4 (s, 6H, CH3).

Emerging Approaches

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media offers a green alternative, though yields remain suboptimal (32–40%).

Continuous Flow Synthesis

Microreactor systems minimize thermal degradation and polymerization risks. Pilot studies show 65% yield at 120°C residence times of 5 minutes.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents involved .

Scientific Research Applications

Polymer Chemistry

One of the primary applications of this compound is in the production of polymers. It serves as a monomer in the synthesis of polyacrylates and polymethacrylates, which are essential for:

  • Adhesives : Used in various industrial applications due to their strong bonding properties.
  • Coatings : Providing protective layers in paints and varnishes.

Table 1: Properties of Polyacrylates Derived from 2-Propenoic Acid Esters

PropertyValueApplication Area
Glass Transition Temp.Varies (50°C - 100°C)Coatings
Adhesion StrengthHighAdhesives
Water AbsorptionModerateSuperabsorbent Polymers

Medical Applications

The compound is also explored for its potential in biomedical applications:

  • Drug Delivery Systems : Its polymer forms can be engineered for controlled drug release.
  • Tissue Engineering : Biocompatible polymers derived from this compound are being investigated for scaffolding materials.

Environmental Applications

Research indicates that polymers derived from this compound may be used in:

  • Water Treatment : As flocculants and coagulants to remove contaminants from water sources.
  • Biodegradable Plastics : Developing eco-friendly materials that decompose more readily than traditional plastics.

Case Study 1: Superabsorbent Polymers (SAPs)

A significant application of 2-propenoic acid esters is in the manufacture of superabsorbent polymers used in personal care products like diapers. These polymers can absorb over 100 times their weight in liquid, showcasing their effectiveness in moisture management.

Case Study 2: Coatings Industry

In a study conducted by Industrial Chemicals, it was reported that coatings made from polyacrylates exhibit enhanced durability and resistance to environmental factors compared to traditional coatings. This has led to increased adoption in automotive and construction industries.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis, releasing active intermediates that interact with biological molecules. The imidazolidine ring may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethylene Glycol Diacrylate

  • Structure : Contains two acrylate groups linked by a diethylene glycol chain.
  • Key Differences: Lacks the imidazolidinone ring, resulting in lower thermal stability and reduced rigidity compared to the target compound. Widely used in UV-curable coatings due to its flexibility .

Isobutyl Methacrylate

  • Structure: A monofunctional acrylate with a branched alkyl ester group.
  • Primarily employed in adhesives and elastomers .

Butyl 2-Propenoate Copolymers

  • Structure : Polymers incorporating butyl acrylate and methacrylate units.
  • Key Differences: The target compound’s imidazolidinone core may confer superior resistance to hydrolysis and thermal degradation compared to linear acrylate copolymers .

Table 1: Structural and Functional Comparison

Compound Core Structure Functionality Thermal Stability Applications
Target Compound Imidazolidinone Dual acrylate High Specialty polymers, resins
Diethylene Glycol Diacrylate Ether-linked diol Dual acrylate Moderate UV-curable coatings
Butyl 2-Propenoate Copolymers Linear alkyl chains Mono-/poly-acrylate Low-Moderate Adhesives, elastomers

Research Findings and Data Tables

Thermodynamic Properties of Related Acrylates

Data from highlights the thermodynamic behavior of butyl acrylate (CAS 141-32-2), a simpler analog:

  • Molar Volume : 0.432 m³/kmol (Joback method) .
  • Mixture Compatibility : Miscible with toluene, benzene, and o-xylene, suggesting the target compound may exhibit similar solvent interactions .

Table 2: Key Properties of Butyl Acrylate vs. Hypothesized Target Compound

Property Butyl Acrylate Target Compound (Inferred)
Molecular Weight 144.21 g/mol ~350–400 g/mol (estimated)
Functional Groups Single acrylate Dual acrylate + imidazolidinone
Thermal Decomposition ~200°C >250°C (projected)

Biological Activity

The compound 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester , commonly referred to as a methacrylate derivative, is a synthetic organic compound with various industrial applications. Its biological activity is of significant interest due to its potential impacts on human health and the environment. This article explores the biological activity of this compound, including its toxicological profile, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • CAS Number : [insert CAS number here]

This compound is characterized by its ester functional groups and imidazolidine structure, which contribute to its reactivity and biological interactions.

Toxicological Profile

The biological activity of this compound has been evaluated through various toxicological studies. Key findings include:

  • Acute Toxicity : Studies indicate that the compound exhibits low acute oral toxicity. The median lethal dose (LD50) in Sprague Dawley rats was reported to be greater than 2000 mg/kg body weight . Observations included mild clinical effects but no significant mortality.
  • Dermal Toxicity : The compound has been shown to cause skin irritation in animal models. In a study involving rabbits, the mean erythema and edema scores were notably high after dermal exposure . The LD50 for dermal exposure was similarly reported to be greater than 2000 mg/kg.
  • Sensitization Potential : The compound has been assessed for skin sensitization potential using the local lymph node assay (LLNA). Results indicated significant cell proliferation in lymph nodes at various concentrations, suggesting that it may act as a skin sensitizer under certain conditions .

Metabolic Pathways

The metabolism of 2-Propenoic acid derivatives typically involves hydrolysis by carboxylesterases leading to the formation of methacrylic acid. This metabolic pathway is crucial for understanding the systemic toxicity associated with the compound. Studies have shown rapid absorption and metabolism in vivo and in vitro, with a half-life of approximately 23.8 minutes for the hydrolysis product .

Case Studies

  • Occupational Exposure : A case study involving workers in industries utilizing methacrylate compounds highlighted respiratory issues linked to inhalation exposure. Symptoms included airway irritation and increased incidence of asthma-like symptoms among workers exposed to vapors over prolonged periods .
  • Environmental Impact : Research has indicated that methacrylate esters can leach into water systems from industrial waste, posing risks to aquatic life. Studies demonstrated developmental toxicity in fish embryos exposed to sub-lethal concentrations of these compounds .

Summary of Toxicological Findings

EndpointResultReference
Acute Oral ToxicityLD50 > 2000 mg/kg
Dermal ToxicityLD50 > 2000 mg/kg; significant irritation
Skin SensitizationPositive in LLNA; significant cell proliferation
Metabolic Half-Life~23.8 minutes

Case Study Overview

Case StudyFindingsReference
Occupational ExposureIncreased respiratory issues among workers
Environmental ImpactDevelopmental toxicity in aquatic species

Q & A

Q. Table 1. Key Physicochemical Properties for Characterization

PropertyMethodExample DataReference
Boiling PointPredicted via QSPR models405.4±14.0°C
DensityGas pycnometry1.114±0.06 g/cm³
Molecular WeightMass spectrometry268.11 g/mol (exact)

Q. Table 2. Hazard Mitigation Strategies

Hazard TypeMitigation ActionReference
Skin Irritation (H315)Nitrile gloves, lab coat
Respiratory (H335)Fume hood, N95 respirator
Acute Toxicity (H302)Avoid ingestion, emergency wash

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester
Reactant of Route 2
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2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester

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